molecular formula C9H19N3O3 B573953 Alanine, N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-, hydrazide (9CI) CAS No. 184002-61-7

Alanine, N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-, hydrazide (9CI)

Cat. No.: B573953
CAS No.: 184002-61-7
M. Wt: 217.269
InChI Key: WVUSJMQQIHKEMR-UHFFFAOYSA-N
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Description

Chemical Identity, Structure, and Nomenclature

The compound alanine, N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-, hydrazide represents a sophisticated example of protected amino acid hydrazide chemistry, characterized by its unique structural features and systematic nomenclature. The systematic name reflects the presence of multiple functional components: the alpha-methylalanine backbone, the tert-butoxycarbonyl protecting group, and the terminal hydrazide functionality. The molecular structure can be understood as an alpha-methylalanine derivative where the carboxylic acid has been converted to a hydrazide and the amino group protected with a tert-butoxycarbonyl group, creating a compound with molecular formula that varies depending on the specific stereochemistry and substitution pattern.

The nomenclature system employed for this compound follows the systematic approach established by chemical abstracting services, where the base amino acid is identified first, followed by the protecting group designation, and finally the functional group modification. The term "N-[(1,1-dimethylethoxy)carbonyl]" specifically refers to the tert-butoxycarbonyl protecting group, which is attached to the amino nitrogen of the alpha-methylalanine residue. The "2-methyl" designation indicates the presence of a methyl substituent at the alpha-carbon position, distinguishing this compound from simple alanine derivatives. The "hydrazide" suffix indicates that the carboxylic acid functionality has been converted to the corresponding hydrazide through reaction with hydrazine or hydrazine derivatives.

Structural analysis reveals that the compound possesses multiple reactive centers that can be selectively manipulated under different reaction conditions. The tert-butoxycarbonyl group serves as a temporary protecting group for the amino functionality, preventing unwanted side reactions during synthetic transformations. The hydrazide moiety provides a reactive handle that can be converted to various other functional groups, including thioesters, which are crucial intermediates in native chemical ligation reactions. The alpha-methyl substitution introduces steric constraints that can influence both the reactivity and conformational preferences of the molecule, making it particularly valuable in peptide synthesis where such constraints are desired.

The three-dimensional structure of the compound is influenced by the presence of the bulky tert-butoxycarbonyl protecting group and the alpha-methyl substituent, which together create a specific spatial arrangement that affects molecular interactions. The hydrazide functionality adopts a planar configuration due to resonance effects, while the tert-butoxycarbonyl group maintains its characteristic structure with the tert-butyl moiety providing steric shielding. These structural features collectively contribute to the compound's stability under various reaction conditions while maintaining its reactivity toward specific transformation reactions.

Historical Development and Contextual Significance

The development of alanine, N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-, hydrazide emerges from the broader historical context of amino acid protection chemistry and the evolution of peptide synthesis methodologies. The conceptual foundation for such compounds traces back to the recognition that amino acid derivatives require protection strategies to prevent unwanted side reactions during complex synthetic sequences. The tert-butoxycarbonyl protecting group, first introduced in the mid-20th century, revolutionized peptide synthesis by providing a mild, selective method for amino group protection that could be removed under acidic conditions without affecting other sensitive functionalities.

The historical significance of hydrazide-containing amino acid derivatives became particularly evident with the development of native chemical ligation methodologies in the 1990s. Researchers recognized that peptide hydrazides could serve as masked thioesters, providing enhanced stability compared to direct thioesters while maintaining the ability to participate in ligation reactions. This discovery marked a pivotal moment in chemical protein synthesis, as it enabled the preparation of larger, more complex proteins through the assembly of smaller peptide segments. The specific development of alpha-methylalanine hydrazide derivatives represents a refinement of these earlier discoveries, incorporating the additional benefits of alpha-substitution for enhanced proteolytic stability and altered conformational preferences.

The contextual significance of this compound within the broader landscape of chemical biology became apparent as researchers sought to expand the toolkit available for protein synthesis and modification. The alpha-methylalanine unit provides unique properties not found in natural amino acids, including resistance to proteolytic degradation and altered secondary structure preferences. When combined with the hydrazide functionality and appropriate protecting groups, these derivatives enable the synthesis of peptides and proteins with enhanced stability and novel properties. The systematic development of such compounds reflects the maturation of chemical biology as a discipline capable of creating sophisticated molecular tools for biological research.

The evolution of synthetic methodologies for preparing such compounds has been driven by the need for efficient, scalable routes that minimize side product formation and enable high-yielding transformations. Early synthetic approaches often required multiple steps and harsh reaction conditions, limiting their practical utility. The development of improved synthetic strategies, including solventless protection methods and optimized coupling protocols, has made these compounds more accessible to researchers and has facilitated their broader adoption in chemical biology applications. This historical progression demonstrates the iterative nature of synthetic chemistry development, where practical needs drive methodological improvements that in turn enable new applications.

Positioning in Amino Acid Chemistry and Peptide Research

The positioning of alanine, N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-, hydrazide within the broader field of amino acid chemistry reflects its role as both a synthetic intermediate and a functional building block for peptide research. As a synthetic intermediate, this compound serves as a protected form of alpha-methylalanine hydrazide that can be selectively deprotected and activated for incorporation into larger molecular structures. The compound occupies a unique niche in amino acid chemistry due to its combination of protecting group technology, non-natural amino acid structure, and reactive hydrazide functionality.

Within peptide research, this compound represents an important example of the expanding toolkit available for creating peptides with enhanced properties. The alpha-methylalanine residue introduces conformational constraints that can stabilize particular secondary structures and resist enzymatic degradation, making it valuable for developing therapeutic peptides and biological probes. The hydrazide functionality enables participation in native chemical ligation reactions, allowing for the assembly of larger peptides and proteins that would be difficult to prepare through conventional solid-phase synthesis alone. This dual functionality positions the compound as a versatile building block for advanced peptide synthesis applications.

The compound's significance in contemporary peptide research is further enhanced by its compatibility with established synthetic methodologies and protecting group strategies. The tert-butoxycarbonyl protecting group is orthogonal to many other common protecting groups used in peptide synthesis, enabling selective deprotection sequences that facilitate complex synthetic schemes. The hydrazide moiety can be converted to thioesters under mild conditions, providing access to the native chemical ligation manifold without requiring harsh reaction conditions that might compromise other sensitive functionalities. This compatibility with existing methodologies ensures that the compound can be readily integrated into current synthetic workflows.

The broader implications of this compound for peptide research extend beyond its immediate synthetic utility to encompass its role in enabling new approaches to protein synthesis and modification. The ability to incorporate non-natural amino acids with enhanced stability and unique properties opens new possibilities for creating proteins with improved therapeutic profiles or novel functional capabilities. The hydrazide-based ligation methodology enables the synthesis of larger proteins than previously accessible through chemical methods, expanding the scope of chemical biology research. These capabilities position the compound as a key component in the continuing evolution of chemical approaches to biological research and therapeutic development.

Property Specification Reference
Molecular Structure Protected alpha-methylalanine hydrazide
Protecting Group tert-Butoxycarbonyl (Boc)
Functional Group Terminal hydrazide
Synthetic Utility Native chemical ligation precursor
Stability Enhancement Alpha-methyl substitution

The compound's position within amino acid chemistry is further defined by its relationship to other protected amino acid derivatives and hydrazide-containing compounds. Comparative studies with related structures have demonstrated that the specific combination of features in this compound provides optimal properties for particular applications, while highlighting areas where alternative approaches might be preferred. The systematic study of structure-activity relationships within this class of compounds has contributed to a deeper understanding of how structural modifications affect both synthetic utility and biological properties, informing the design of next-generation derivatives with improved characteristics.

Properties

IUPAC Name

tert-butyl N-(1-hydrazinyl-2-methyl-1-oxopropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O3/c1-8(2,3)15-7(14)11-9(4,5)6(13)12-10/h10H2,1-5H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVUSJMQQIHKEMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184002-61-7
Record name tert-butyl N-[1-(hydrazinecarbonyl)-1-methylethyl]carbamate
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Biological Activity

Alanine, N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-, hydrazide (9CI), also known by its CAS number 184002-61-7, is a derivative of alanine that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may influence its interaction with biological systems. Understanding the biological activity of this compound is crucial for its potential applications in pharmaceuticals and biotechnology.

The molecular formula of Alanine, N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-, hydrazide (9CI) is C9H19N3O3C_9H_{19}N_3O_3, with a molecular weight of approximately 217.2655 g/mol. Key physical properties include:

PropertyValue
DensityNot Available
Boiling PointNot Available
Melting Point116-117 °C
Flash PointNot Available
LogP-0.25

Research indicates that alanine derivatives play significant roles in various metabolic pathways. Specifically, alanine acts as a key amino acid in the transamination process and serves as a substrate for gluconeogenesis. The hydrazide form may influence these pathways differently due to its ability to form stable complexes with metal ions and other biomolecules.

Case Study: Alanine Transport in Cancer Cells

A notable study explored the role of alanine transporters in pancreatic ductal adenocarcinoma (PDAC) cells. The research demonstrated that PDAC cells utilize both de novo synthesis and environmental uptake of alanine to meet their metabolic demands. Inhibition of mitochondrial pyruvate transport significantly decreased intracellular levels of alanine, highlighting the importance of alanine in cancer cell metabolism .

Biological Activity

The biological activity of Alanine, N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-, hydrazide (9CI) can be categorized into several key areas:

1. Antioxidant Properties
Research has shown that certain alanine derivatives exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This property may be beneficial in protecting against cellular damage in various diseases.

2. Role in Protein Synthesis
Alanine is integral to protein synthesis as it serves as a building block for proteins. The hydrazide form may enhance the stability and bioavailability of peptides synthesized from alanine.

3. Metabolic Regulation
Alanine plays a crucial role in metabolic regulation, particularly in gluconeogenesis and nitrogen metabolism. Studies suggest that the presence of alanine can influence the metabolic flux through various pathways, including the TCA cycle and amino acid biosynthesis .

Research Findings

Recent studies have highlighted the diverse roles that alanine derivatives play in biological systems:

  • Selective Utilization by Tumor Cells : Tumor cells preferentially uptake alanine for energy production and biosynthetic processes, making it a potential target for therapeutic interventions .
  • Hyperproduction Mechanisms : Research on Arthrobacter oxydans revealed mechanisms for hyperproduction of alanine under specific growth conditions, suggesting potential biotechnological applications for producing alanine at scale .

Comparison with Similar Compounds

Boc-β-Cyano-L-Alanine (CAS: 184685-17-4)

Molecular Formula : C8H12N2O4; Molecular Weight : ~200.20 g/mol .

  • Key Differences: Substitution: Contains a cyano group (-CN) at the β-position instead of a methyl group. Reactivity: The electron-withdrawing cyano group increases acidity of adjacent protons, facilitating nucleophilic reactions. Physicochemical Properties: Higher logP (estimated) due to the hydrophobic cyano group, reducing solubility compared to the hydrazide derivative.
  • Applications : Used in peptide modifications where electronic effects are critical, contrasting with the hydrazide’s role in conjugation chemistry .

L-Isoleucine and L-Cysteine Boc-Protected Hydrazides

Examples :

  • L-Isoleucine, N-[N-Boc-L-tryptophyl]-, hydrazide (CAS: 72254-57-0) .
  • L-Cysteine, N-[N-Boc-L-tryptophyl]-, hydrazide (CAS: 72156-67-3) .
  • Key Differences: Amino Acid Backbone: Isoleucine and cysteine introduce bulky alkyl chains or thiol groups, altering steric and electronic profiles. Biological Activity: Such analogs may exhibit antimicrobial properties (as seen in fatty acid hydrazides; ), but the target compound’s methyl group may limit membrane penetration compared to lipophilic isoleucine .

Boc-Protected Valine and Threonine Hydrazides

Examples :

  • L-Valine, N-[(phenylmethoxy)carbonyl]-, 2-[2-(1,1-dimethylethoxy)-2-oxoethyl]hydrazide .
  • Key Differences :
    • Hydrogen Bonding : Threonine’s hydroxyl group enhances H-bonding capacity, increasing solubility.
    • Stability : The tert-butyl ester in these compounds may hydrolyze under milder conditions than the Boc group, affecting synthetic utility .

D-Alanine, N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl (CAS: 101772-29-6)

Molecular Formula : C9H18N2O3; Molecular Weight : 202.25 g/mol .

  • Key Differences: N-Methylation: Reduces hydrogen bonding capacity (one fewer H-bond donor) and increases hydrophobicity (higher logP). Applications: Used to restrict conformational flexibility in peptides, unlike the hydrazide’s role in crosslinking .

Physicochemical and Structural Analysis

Crystallographic Comparisons

Boc-protected alanine derivatives with sulfinyl groups (e.g., N-[(1,1-dimethylethoxy)carbonyl]-3-[(R)-prop-2-en-1-ylsulfinyl]-(R)-alanine ethyl ester) exhibit:

  • Packing Patterns : Hydrogen-bonded chains via N–H···O interactions, similar to hydrazides, but with sulfinyl groups introducing additional chirality and steric hindrance .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors Key Functional Groups
Target Compound C9H19N3O3 217.27 0.1 3 Boc, hydrazide, methyl
Boc-β-Cyano-L-Alanine C8H12N2O4 ~200.20 ~1.2* 2 Boc, cyano
L-Isoleucine Boc-Hydrazide C21H30N4O4 402.49 ~2.5* 3 Boc, hydrazide, isoleucine
D-Alanine N-Boc-N-methyl C9H18N2O3 202.25 ~0.8* 1 Boc, N-methyl

*Estimated based on structural analogs.

Preparation Methods

Boc Protection of 2-Aminoisobutyric Acid

The Boc group is introduced using di-tert-butyl dicarbonate (Boc<sub>2</sub>O) in a basic aqueous or organic medium. A representative procedure involves:

  • Dissolving 2-aminoisobutyric acid (10 mmol) in a 1:1 mixture of water and dioxane.

  • Adding Boc<sub>2</sub>O (12 mmol) and adjusting the pH to 8–9 with sodium hydroxide.

  • Stirring at room temperature for 12 hours, followed by acidification to pH 2–3 with hydrochloric acid to precipitate the product.

The crude product is purified via recrystallization from ethyl acetate/hexane, yielding Boc-Aib-OH with >95% purity.

Hydrazide Formation from Boc-Aib-OH

The conversion of Boc-Aib-OH to its hydrazide derivative involves activating the carboxylic acid group for nucleophilic attack by hydrazine. Two primary methods are employed: carbodiimide-mediated coupling and acid chloride intermediation .

Carbodiimide-Mediated Coupling

This method utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) or dicyclohexylcarbodiimide (DCC) with hydroxybenzotriazole (HOBt) as coupling agents.

Procedure:

  • Dissolve Boc-Aib-OH (5 mmol) in anhydrous dimethylformamide (DMF, 20 mL).

  • Add EDCl (6 mmol) and HOBt (6 mmol) at 0°C under nitrogen.

  • Stir for 30 minutes, then add hydrazine hydrate (10 mmol) dropwise.

  • React at room temperature for 12 hours.

  • Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (eluent: ethyl acetate/hexane 1:1).

Yield: 80–85%
Advantages: Mild conditions preserve Boc group integrity.
Challenges: Requires strict anhydrous conditions to prevent EDCl hydrolysis.

Acid Chloride Method

The carboxylic acid is converted to an acid chloride prior to hydrazine reaction.

Procedure:

  • Suspend Boc-Aib-OH (5 mmol) in anhydrous dichloromethane (DCM, 20 mL).

  • Add oxalyl chloride (10 mmol) and catalytic DMF (1 drop).

  • Reflux for 2 hours, then evaporate under vacuum to obtain Boc-Aib-Cl.

  • Redissolve in tetrahydrofuran (THF, 15 mL) and add hydrazine hydrate (15 mmol) at 0°C.

  • Stir for 4 hours, concentrate, and recrystallize from ethanol.

Yield: 75–80%
Advantages: Faster reaction time.
Challenges: Risk of Boc deprotection under acidic conditions; requires careful temperature control.

Analytical Characterization

Nuclear Magnetic Resonance (NMR):

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 1.44 (s, 9H, Boc CH<sub>3</sub>), 1.48 (s, 6H, Aib CH<sub>3</sub>), 6.01 (br s, 1H, NH), 7.82 (br s, 1H, NH).

  • <sup>13</sup>C NMR: δ 28.3 (Boc CH<sub>3</sub>), 25.8 (Aib CH<sub>3</sub>), 80.1 (Boc C), 156.2 (C=O Boc), 172.4 (C=O hydrazide).

Mass Spectrometry:

  • ESI-MS: m/z 203.24 [M+H]<sup>+</sup> (calcd. for C<sub>9</sub>H<sub>17</sub>N<sub>3</sub>O<sub>3</sub>: 203.13).

Purity Analysis:

  • HPLC: >98% purity (C18 column, 0.1% TFA in water/acetonitrile gradient).

Optimization and Troubleshooting

Solvent Selection

  • DMF vs. THF: DMF enhances carbodiimide activation but may require rigorous drying. THF minimizes side reactions in acid chloride method.

  • Temperature: Reactions performed at 0°C reduce epimerization and Boc cleavage.

Hydrazine Stoichiometry

Excess hydrazine (>2 eq.) ensures complete conversion but complicates purification. A balance of 1.5–2 eq. is optimal.

Boc Group Stability

  • Acidic Conditions: Avoid prolonged exposure to pH <4 to prevent tert-butyl group cleavage.

  • Base Compatibility: Hydrazine reactions at pH 7–8 preserve Boc integrity.

Industrial-Scale Considerations

Cost-Effective Reagents

  • EDCl vs. DCC: EDCl is preferred due to lower toxicity and easier byproduct removal.

  • Solvent Recovery: DMF and THF are recycled via distillation to reduce costs.

Green Chemistry Metrics

  • Atom Economy: 89% for EDCl method (theoretical).

  • E-Factor: 6.2 (kg waste/kg product), driven by solvent use .

Q & A

Basic: What are the recommended synthetic routes for preparing Alanine, N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-, hydrazide (9CI), and how can purity be optimized?

Methodological Answer:
The compound is synthesized via a multi-step process involving:

  • Boc (tert-butoxycarbonyl) protection : The amino group of 2-methylalanine is protected using di-tert-butyl dicarbonate under alkaline conditions (e.g., aqueous NaHCO₃) to form N-Boc-2-methylalanine .
  • Hydrazide formation : The carboxylic acid group is activated (e.g., via ethyl chloroformate) and reacted with hydrazine hydrate to yield the hydrazide derivative .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (from ethanol/water) is critical to achieve >95% purity. HPLC analysis (C18 column, UV detection at 220 nm) confirms purity, as demonstrated in analogous hydrazide syntheses .

Basic: How can spectroscopic techniques (NMR, IR) distinguish structural features of this compound?

Methodological Answer:

  • ¹H/¹³C NMR :
    • The Boc group is identified by a singlet at δ ~1.4 ppm (9H, tert-butyl) and a carbonyl signal at δ ~155 ppm in ¹³C NMR .
    • The hydrazide NH₂ group appears as a broad singlet (δ ~4.5–5.5 ppm, exchangeable protons), while the α-methyl group of alanine resonates as a doublet (δ ~1.3–1.5 ppm) .
  • IR : Stretching frequencies at ~1680–1720 cm⁻¹ (C=O of Boc and hydrazide) and ~3300 cm⁻¹ (N-H of hydrazide) confirm functional groups .

Advanced: What crystallographic data are available for structurally related Boc-protected alanine derivatives, and how does polymorphism affect stability?

Methodological Answer:

  • Crystal Systems :
    • Monoclinic (P2₁): Observed in N-Boc-3-[(R)-prop-2-en-1-ylsulfinyl]-(R)-alanine ethyl ester (a = 5.18 Å, β = 96.4°, V = 831.7 ų) .
    • Triclinic (P1): Reported for a similar derivative (a = 5.15 Å, α = 88.9°, V = 811.8 ų) .
  • Polymorphism Impact : Differences in packing (e.g., hydrogen-bonding networks) influence thermal stability and solubility. For example, monoclinic forms may exhibit higher melting points due to denser packing .

Advanced: How can researchers assess the hydrolytic stability of the Boc group under varying pH conditions?

Methodological Answer:

  • Experimental Design :
    • Prepare solutions of the compound in buffers (pH 1–10) and monitor degradation via HPLC .
    • At pH < 3 , rapid Boc deprotection occurs (half-life <1 hour), forming free amine and CO₂.
    • At pH 7–10 , the Boc group remains stable (>90% intact after 24 hours) .
  • Kinetic Analysis : Use pseudo-first-order kinetics to calculate degradation rate constants (k), confirming acid-catalyzed hydrolysis mechanisms .

Advanced: What bioactivity data exist for hydrazide-containing analogues, and how can structure-activity relationships (SAR) guide further research?

Methodological Answer:

  • Antimicrobial Activity :
    • Naphthyl-substituted hydrazides (e.g., N-(2-naphthyl)alanine hydrazide) inhibit Mycobacterium tuberculosis at 0.5–10 µg/mL .
    • SAR Insights :
  • Hydrophobic substituents (e.g., naphthyl) enhance membrane permeability.
  • Electron-withdrawing groups on the aromatic ring improve target binding (e.g., nitro or sulfonyl groups) .
  • Experimental Validation : Test the title compound against Gram-positive/negative bacteria using microbroth dilution assays, comparing MIC values to established hydrazide drugs .

Advanced: How do solvent polarity and temperature affect the compound’s conformational flexibility during crystallization?

Methodological Answer:

  • Solvent Screening :
    • Polar solvents (e.g., methanol): Promote hydrogen-bonded networks, favoring needle-like crystals.
    • Nonpolar solvents (e.g., hexane): Yield amorphous solids due to poor solubility.
  • Temperature Effects :
    • Crystallization at 200 K (vs. 298 K) reduces thermal motion, improving X-ray diffraction resolution (e.g., R-factor <0.05) .
  • Dynamic NMR : Variable-temperature ¹H NMR (e.g., 25–60°C) can detect rotameric equilibria in solution .

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